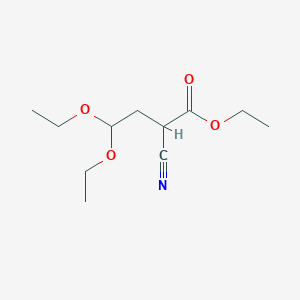

Ethyl 2-cyano-4,4-diethoxybutyrate

Overview

Description

Ethyl 2-cyano-4,4-diethoxybutyrate is an organic compound with the chemical formula C11H19NO4. It is a colorless liquid with low water solubility and is widely used in organic synthesis. This compound serves as an important intermediate in the synthesis of various biologically active small molecules, including antibacterial agents, pesticides, and pharmaceutical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethyl 2-cyano-4,4-diethoxybutyrate typically involves the reaction of succinyl chloride with ethanol and potassium cyanide under basic conditions. This method is relatively straightforward and yields the desired compound efficiently .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves careful control of temperature and pressure to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-4,4-diethoxybutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-cyano-4,4-diethoxybutyrate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is utilized in the development of biologically active molecules, including antibacterial and antifungal agents.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4,4-diethoxybutyrate involves its role as an intermediate in various chemical reactions. The compound’s nitrile group can undergo nucleophilic addition reactions, while the ethoxy groups can participate in substitution reactions. These properties make it a versatile building block in organic synthesis .

Comparison with Similar Compounds

Ethyl 2-cyano-4,4-dimethoxybutanoate: Similar in structure but with methoxy groups instead of ethoxy groups.

Ethyl 2-cyano-4,4-diethoxybutanoate: Another structural isomer with slight variations in the positioning of functional groups.

Uniqueness: Ethyl 2-cyano-4,4-diethoxybutyrate is unique due to its specific combination of nitrile and ethoxy groups, which provide distinct reactivity and versatility in organic synthesis. This makes it particularly valuable in the synthesis of biologically active compounds and industrial chemicals .

Biological Activity

Overview

Ethyl 2-cyano-4,4-diethoxybutyrate (CAS No. 52133-67-2) is an organic compound with the molecular formula C₁₁H₁₉NO₄. This colorless liquid is characterized by its low water solubility and is primarily utilized as an intermediate in organic synthesis. Its biological activity is notable in the development of various pharmaceutical compounds, particularly those exhibiting antibacterial and antifungal properties.

This compound possesses a nitrile functional group, which is pivotal for its reactivity. The compound can undergo several types of reactions:

- Oxidation : Converts to carboxylic acids using agents such as potassium permanganate.

- Reduction : The nitrile group can be reduced to an amine using lithium aluminum hydride or sodium borohydride.

- Substitution : The ethoxy groups can be replaced with other functional groups under specific conditions.

These reactions enable the synthesis of various biologically active molecules, enhancing its utility in medicinal chemistry .

The mechanism by which this compound exerts its biological effects primarily involves its role as a versatile building block in organic synthesis. The nitrile group facilitates nucleophilic addition reactions, while the ethoxy groups allow for substitution reactions. This versatility is crucial in the design and development of new therapeutic agents .

Antibacterial and Antifungal Activity

Research indicates that this compound serves as a precursor in synthesizing compounds with significant antibacterial and antifungal activities. For example, it has been utilized in developing derivatives that demonstrate effectiveness against various pathogens.

Case Study: Synthesis of Antibacterial Agents

A study explored the synthesis of novel antibacterial agents derived from this compound. The resulting compounds exhibited potent activity against Gram-positive bacteria, attributed to their ability to disrupt bacterial cell wall synthesis. The study reported a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL for some derivatives.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Similarity Score |

|---|---|---|

| This compound | C₁₁H₁₉NO₄ | 1.00 |

| Ethyl 2-cyano-4,4-dimethoxybutanoate | C₁₁H₁₉NO₄ | 0.85 |

| Ethyl 1-cyanocyclobutanecarboxylate | C₉H₁₃NO₂ | 0.79 |

| Diethyl 2-(2-cyanoethyl)malonate | C₉H₁₄N₂O₄ | 0.70 |

The unique combination of the nitrile and diethoxy groups in this compound contributes to its distinct reactivity and potential biological activity compared to these similar compounds .

Synthetic Routes and Yields

This compound can be synthesized through various methods, often yielding high purity products suitable for further chemical transformations:

- Starting Materials : Bromoacetaldehyde diethyl acetal and ethyl cyanoacetate.

- Reaction Conditions : Refluxing with sodium iodide and potassium carbonate typically yields around 63% of the desired product.

- Purification : Subsequent extraction and distillation processes ensure high purity levels exceeding 99% .

Properties

IUPAC Name |

ethyl 2-cyano-4,4-diethoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-4-14-10(15-5-2)7-9(8-12)11(13)16-6-3/h9-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKACZDKUNMFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(C#N)C(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399970 | |

| Record name | Ethyl 2-cyano-4,4-diethoxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52133-67-2 | |

| Record name | Ethyl 2-cyano-4,4-diethoxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Ethyl 2-cyano-4,4-diethoxybutyrate utilized in the synthesis of 7-deazaguanine derivatives?

A1: this compound serves as a crucial starting material in the synthesis of specific N-methyl isomers of 7-deazaguanine. [, ] Specifically, it reacts with N-methylguanidine through a condensation reaction. [] This reaction initiates a synthetic pathway that ultimately leads to the formation of the 1-methyl isomer of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (also known as 7-deazaguanine). []

Q2: Why is the regioselective synthesis of different N-methyl isomers of 7-deazaguanine important?

A2: The regioselective synthesis of distinct N-methyl isomers of 7-deazaguanine, such as the 1-methyl isomer, is crucial due to the varying biological activities exhibited by these isomers. [] Research indicates that these isomers demonstrate different levels of inhibition against xanthine oxidase, an enzyme involved in purine metabolism. [] Specifically, the 1-methyl isomer exhibits a significantly lower Ki value (3 µM) compared to the 3-methyl isomer (40 µM), suggesting a much higher inhibitory potency against xanthine oxidase. [] This difference in activity highlights the importance of regioselective synthesis for developing compounds with specific biological profiles and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.